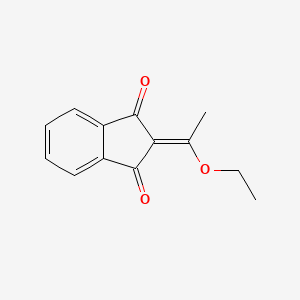
1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” is an organic compound that belongs to the class of indene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” typically involves the condensation of indene-1,3-dione with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include:
- Indene-1,3-dione
- Ethyl aldehyde or ethyl ketone
- Acidic or basic catalysts (e.g., sulfuric acid, sodium hydroxide)
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced products such as alcohols or hydrocarbons.
Substitution: Electrophilic or nucleophilic substitution reactions leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of “1H-Indene-1,3(2H)-dione, 2-(1-ethoxyethylidene)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
Indene-1,3-dione: A precursor in the synthesis of various indene derivatives.
2-Ethylidene-1,3-indandione: A related compound with similar chemical properties.
Propiedades
Número CAS |
39560-91-3 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-(1-ethoxyethylidene)indene-1,3-dione |
InChI |
InChI=1S/C13H12O3/c1-3-16-8(2)11-12(14)9-6-4-5-7-10(9)13(11)15/h4-7H,3H2,1-2H3 |
Clave InChI |
LGIFDHWNRIKCDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



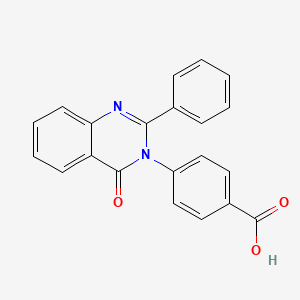
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)

![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
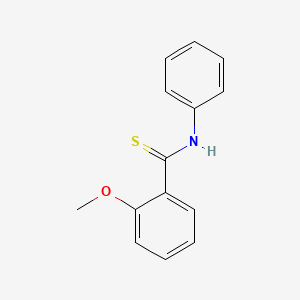
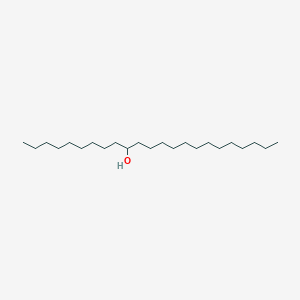
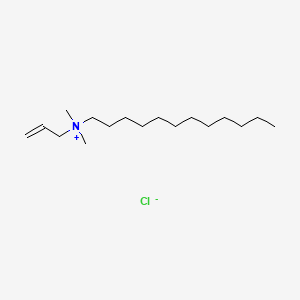

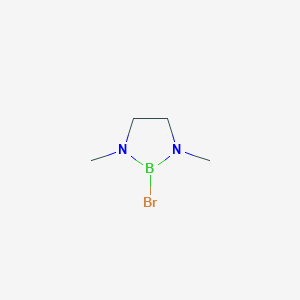
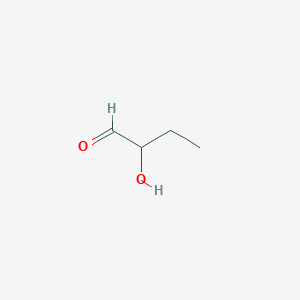
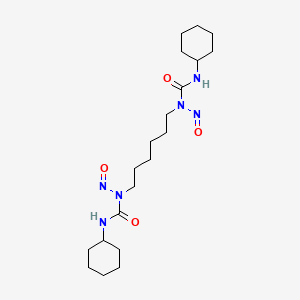
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
